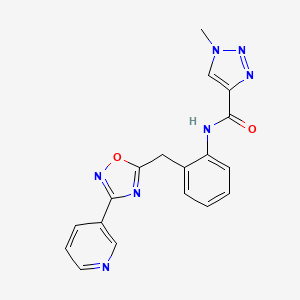

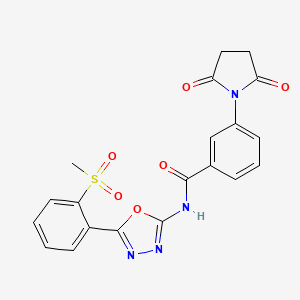

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)cinnamamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

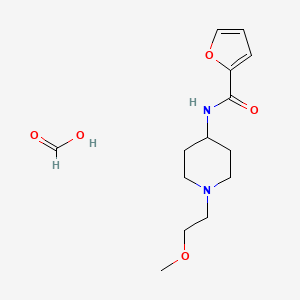

“N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)cinnamamide” is a complex organic compound. It contains a pyrazole ring, which is a five-membered aromatic heterocycle, with two nitrogen atoms and three carbon atoms . The pyrazole ring in this compound is substituted with two methyl groups at the 3rd and 5th positions .

Synthesis Analysis

While there isn’t specific information available on the synthesis of “this compound”, related compounds have been synthesized through various methods. For instance, a study reported the synthesis of a number of potentially biologically active derivatives based on the corresponding 2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide . The reactions of hydrazide A with aryl isocyanate, aryl and alkyl isothiocyanates were performed .Scientific Research Applications

Antimicrobial and Antifungal Activity

Research has shown that compounds with pyrimidinyl and pyrazolyl moieties, similar to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)cinnamamide, exhibit significant antimicrobial and antifungal properties. These compounds have been found effective against bacterial strains such as Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa, and also against fungi like Candida albicans and Saccharomyces cerevisiae (Kamal et al., 2015).

Antitumor and Anticancer Activity

Several studies have synthesized pyrazolopyrimidine derivatives and evaluated their antitumor and anticancer efficacy. Compounds with pyrazolo[3,4-d]pyrimidine moieties have shown promising results in inhibiting cancer cell growth, particularly against liver (HepG-2) and breast (MCF-7) cancer cells (El-Naggar et al., 2018). Additionally, pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant antitumor potential and enzymatic inhibitory activity, offering new avenues for drug design (Arias-Gómez et al., 2021).

Anti-Inflammatory and Analgesic Activities

Research into novel pyrazolone derivatives attached to a pyrimidine moiety has revealed potential anti-inflammatory, analgesic, and antipyretic activities. These compounds, containing pyrazolone and amino pyrimidine as basic moieties, have shown activities nearly similar to standard drugs in pharmacological studies (Antre et al., 2011).

Insecticidal Activity

Compounds with pyrimidine and pyrazole heterocyclics have been synthesized and shown to possess insecticidal activity. These compounds have been evaluated against Pseudococcidae insects, demonstrating their potential as insecticides (Deohate & Palaspagar, 2020).

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to interact with various biological targets .

Mode of Action

It is known that the pyrazole and pyrimidine moieties in the compound can interact with various biological targets

Biochemical Pathways

Compounds with similar structures have been reported to influence various biochemical pathways .

Result of Action

Compounds with similar structures have been reported to exhibit various biological activities .

properties

IUPAC Name |

(E)-N-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O/c1-13-10-14(2)23(22-13)18-19-11-16(12-20-18)21-17(24)9-8-15-6-4-3-5-7-15/h3-12H,1-2H3,(H,21,24)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDXQWKEAUJGIS-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC=C(C=N2)NC(=O)C=CC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1C2=NC=C(C=N2)NC(=O)/C=C/C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(4-bromophenyl)acetamide](/img/structure/B2985281.png)

![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-nitrophenyl)methanone](/img/structure/B2985282.png)

![2-(4-formyl-2-methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2985290.png)

![2-[4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2985297.png)

![n-[(1s)-1-Phenylethyl]acetamide](/img/structure/B2985298.png)